molecular formula C9H7NO5 B088071 2-Acetyl-6-nitrobenzoic acid CAS No. 13619-70-0

2-Acetyl-6-nitrobenzoic acid

Cat. No.: B088071
CAS No.: 13619-70-0
M. Wt: 209.16 g/mol
InChI Key: VWPOICRZRFJFMA-UHFFFAOYSA-N
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Description

2-Acetyl-6-nitrobenzoic acid, with the chemical formula C₉H₇NO₅, is a substituted aromatic carboxylic acid. guidechem.com Its structure, featuring a carboxylic acid group, a nitro group, and an acetyl group on a benzene (B151609) ring, imparts a unique combination of chemical properties that make it a valuable intermediate in organic synthesis.

In the realm of contemporary chemical research, this compound is primarily recognized for its utility as a precursor in the synthesis of various organic molecules. Its structural features allow for a range of chemical transformations, making it a versatile tool for chemists. The presence of the nitro and acetyl groups on the benzoic acid framework offers multiple reaction sites for functional group interconversion, a cornerstone of modern synthetic chemistry.

The compound's significance is underscored by its application in the production of agrochemicals and pharmaceuticals. For instance, it serves as a crucial intermediate in the synthesis of the herbicide pyriftalid (B154790). This highlights the compound's relevance in addressing real-world challenges in agriculture.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
CAS Number 13619-70-0
Acidity (pKa) 4.5
Solubility in Water Slightly soluble

This data is compiled from multiple sources. guidechem.comepa.gov

Early research also explored the chemical reactivity of related nitrobenzoic acids. For instance, studies on the thermal decomposition of mercuric salts of nitrobenzoic acids provided insights into the stability and reactivity of these compounds. rsc.org While not directly focused on this compound, these foundational studies on related structures contributed to the broader understanding of the chemical behavior of nitro-substituted benzoic acids.

Current research continues to leverage this compound as a key intermediate. One significant area of investigation is in the development of more efficient synthetic routes to valuable downstream products. For example, a concise process for the synthesis of pyriftalid has been developed where the triethylammonium (B8662869) salt of this compound is utilized. researchgate.net

Furthermore, research has focused on the reduction of this compound to form other important intermediates. A method for the preparation of 2-amino-6-ethylbenzoic acid involves the reduction of this compound. google.com This transformation is significant as 2-amino-6-ethylbenzoic acid can be used in the production of other complex molecules. google.com

Emerging research also explores the use of derivatives of this compound in various catalytic processes and material science applications. The unique electronic and steric properties imparted by the acetyl and nitro groups make it an interesting scaffold for the design of new ligands and functional materials.

The study of this compound holds relevance across multiple scientific disciplines. Its primary role as a synthetic intermediate connects the field of organic chemistry with several applied areas.

Agrochemical Science: As a precursor to herbicides like pyriftalid, the compound plays a direct role in the development of agricultural products aimed at improving crop yields.

Pharmaceutical Research: Derivatives of this compound are being investigated for their potential biological activities. The synthesis of novel compounds with potential anti-inflammatory or anti-tumor properties often utilizes intermediates derived from this molecule.

Materials Science: The structural framework of this compound can be incorporated into more complex molecules to create novel organic materials with specific electronic or optical properties.

The interdisciplinary nature of its applications underscores the importance of continued research into the synthesis, properties, and reactivity of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOICRZRFJFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466511
Record name 2-Acetyl-6-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13619-70-0
Record name 2-Acetyl-6-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50466511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-6-nitro-benzoic acid
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Acetyl-6-nitrobenzoic Acid

The direct nitration of 2-acetylbenzoic acid presents a straightforward, albeit challenging, approach to obtaining this compound. This electrophilic aromatic substitution is typically carried out using a standard nitrating mixture, such as concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Mechanism: The reaction proceeds via the in situ formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid. The aromatic ring of 2-acetylbenzoic acid then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring, yielding the nitrated product.

Regioselectivity: The regiochemical outcome of the nitration is dictated by the directing effects of the two existing substituents: the acetyl group (-COCH₃) and the carboxylic acid group (-COOH).

Acetyl Group: The acetyl group is a deactivating, ortho, para-directing group due to its electron-withdrawing resonance and inductive effects.

Carboxylic Acid Group: The carboxylic acid group is also deactivating and acts as a meta-director.

The positions ortho to the acetyl group are positions 3 and the one that becomes position 1 after substitution, while the para position is position 5. The position meta to the carboxylic acid group is position 5. The directing effects of both groups are therefore in conflict. However, the position ortho to the acetyl group and meta to the carboxylic acid group (position 6) is sterically hindered by the adjacent acetyl group. This steric hindrance significantly impedes the approach of the nitronium ion. Consequently, nitration tends to occur at other positions, leading to a mixture of isomers. Furthermore, the strong deactivating nature of both substituents necessitates harsh reaction conditions, which can lead to undesirable side reactions such as over-nitration and oxidation of the acetyl group. These factors contribute to characteristically low yields of the desired this compound, often below 30%.

An alternative route involves the Friedel-Crafts acetylation of 6-nitrobenzoic acid. This method employs an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of an acid catalyst.

Catalyst Systems: Strong Lewis or Brønsted acids are required to catalyze this reaction. Sulfuric acid (H₂SO₄) is a commonly used catalyst. The catalyst's role is to generate a highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent, which then attacks the aromatic ring.

Reaction Optimization: The primary challenge in this synthetic approach is the strong deactivating effect of the nitro (-NO₂) and carboxylic acid (-COOH) groups already present on the aromatic ring. Both are powerful electron-withdrawing groups, which significantly reduce the nucleophilicity of the benzene (B151609) ring, making it less susceptible to electrophilic attack. This deactivation necessitates forcing reaction conditions (e.g., high temperatures), which can unfortunately lead to the degradation of the starting material.

Another significant issue is poor regioselectivity. While the acetyl group is desired at the 2-position, competing acetylation can occur at the 4-position, leading to the formation of 4-acetyl-2-nitrobenzoic acid as a major byproduct. Optimizing the reaction to favor the formation of the 2-acetyl isomer is difficult due to the electronic deactivation of the ring, making this route less efficient for targeted synthesis.

The synthesis begins with the regioselective condensation of 3-nitrophthalic anhydride with diethyl malonate. google.com

Reagents and Conditions: The reaction is conducted using a base, typically sodium ethoxide (NaOEt), in an anhydrous ethanol (B145695) solvent. The mixture is heated under reflux for several hours. The selection of a strong base like sodium ethoxide is crucial for effectively deprotonating diethyl malonate, thereby enhancing its nucleophilicity. Anhydrous ethanol is chosen as the solvent to ensure the solubility of the reactants while preventing unwanted side reactions like ester hydrolysis.

Mechanism and Regioselectivity: The reaction proceeds via a nucleophilic acyl substitution. The enolate of diethyl malonate, generated by the base, preferentially attacks the less sterically hindered carbonyl group of the 3-nitrophthalic anhydride. This high regioselectivity is a key advantage of this method, directing the formation of the desired constitutional isomer and leading to a β-keto ester intermediate.

The second step involves the hydrolysis of the β-keto ester intermediate formed in the condensation step. google.com

Reagents and Conditions: The intermediate is treated with an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl), and heated under reflux.

Mechanism: The acidic conditions promote the hydrolysis of both the ester groups originating from the diethyl malonate and the newly formed ester linkage. This process cleaves the ester functionalities, yielding a dicarboxylic acid derivative.

The final step is the decarboxylation of the dicarboxylic acid intermediate to yield this compound. google.com

Reagents and Conditions: This transformation is achieved by continued heating of the reaction mixture in the presence of aqueous hydrochloric acid at elevated temperatures.

The following table summarizes the parameters for this multi-step synthesis:

StepReagents/ConditionsYield (%)
Condensation 3-Nitrophthalic anhydride, Diethyl malonate, Sodium ethoxide, Anhydrous ethanol, Reflux (78–82°C), 6–8 hours85
Hydrolysis 6 M Hydrochloric acid, Reflux (100–110°C), 12–16 hours93
Decarboxylation Continued heating in 6 M Hydrochloric acid (110–120°C), 4–6 hours95
Overall Yield ~79
Table based on data from synthesis parameter reports. google.com

Multi-Step Synthesis from 3-Nitrophthalic Anhydride: Regioselective Condensation, Hydrolysis, and Decarboxylation

Novel and Green Synthetic Approaches for this compound

In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. For nitroaromatic compounds like this compound, green chemistry principles are being applied to traditional nitration and oxidation reactions. researchgate.netresearchgate.netgoogle.com One such approach involves the use of milder and more selective oxidizing agents to reduce the environmental impact. For instance, the oxidation of related nitrotoluenes to nitrobenzoic acids has been achieved using environmentally friendly oxidants like molecular oxygen or dilute nitric acid, sometimes in the presence of catalysts. researchgate.netgoogle.com These methods aim to replace harsher reagents and minimize the production of hazardous waste. researchgate.net Another green approach in the broader context of nitrobenzoic acid synthesis involves solvent-free reactions, which can significantly reduce the environmental footprint of the process. asianpubs.org

Industrial and Scalable Synthesis of this compound

Optimizing reaction conditions is critical for maximizing yield and cost-effectiveness in industrial settings. Key parameters that are often fine-tuned include the choice of reagents, catalysts, and solvents. For example, in the synthesis starting from 3-nitrophthalic anhydride, the selection of a strong base like sodium ethoxide is crucial for effectively deprotonating diethyl malonate, thereby enhancing its nucleophilicity. The use of anhydrous ethanol as a solvent is also preferred to ensure the solubility of reactants while preventing unwanted side reactions like ester hydrolysis. Research into process improvements for similar chemical transformations highlights the importance of catalyst selection and reaction conditions in achieving high yields. researchgate.net

This compound is a valuable intermediate in custom chemical manufacturing, where it serves as a building block for more complex molecules. cphi-online.com Its bifunctional nature, possessing both a carboxylic acid and a keto group, along with the reactive nitro group, allows for a wide range of chemical modifications. This versatility makes it a sought-after precursor for producing specialized chemicals for various industries, including pharmaceuticals and agrochemicals. chemicalbook.com For instance, it is a key starting material in the synthesis of the herbicide pyriftalid (B154790).

Derivatization Strategies via the Core Structure of this compound

The chemical structure of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse array of compounds. The primary reaction types include reductions of the nitro group, substitutions at the acetyl group, and oxidations.

One of the most significant transformations of this compound is the reduction of its nitro group to an amino group, yielding 2-acetyl-6-aminobenzoic acid. This conversion is a fundamental step in the synthesis of many biologically active molecules. rasayanjournal.co.in The reduction of nitroarenes to their corresponding anilines is a widely studied and crucial reaction in organic synthesis. researchgate.net

Catalytic hydrogenation is a widely employed and effective method for the reduction of nitro groups. chinesechemsoc.orgcommonorganicchemistry.com Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently used for this purpose due to their high efficiency in converting both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comrsc.org However, a drawback of Pd/C is its potential to reduce other functional groups within the molecule. commonorganicchemistry.com

Raney nickel is another prominent catalyst for the reduction of nitroarenes. rasayanjournal.co.incommonorganicchemistry.comcdnsciencepub.com It is often preferred over palladium catalysts when the substrate contains functionalities that are sensitive to hydrogenolysis, such as aromatic halogens. commonorganicchemistry.com Raney nickel can be used in neutral or alkaline conditions. google.com Studies have shown that Raney nickel can be a promising catalyst for the one-step catalytic hydrogenation of the triethylammonium (B8662869) salt of this compound to produce key intermediates for agrochemicals and pharmaceuticals. acs.orgfigshare.com The efficiency of Raney nickel in reducing nitro compounds has been demonstrated in various aqueous systems, highlighting its utility in green chemistry applications. cdnsciencepub.comrsc.org

Table 1: Comparison of Catalysts for Nitro Group Reduction

Catalyst Advantages Disadvantages Common Conditions
Palladium on Carbon (Pd/C) High efficiency for various nitro compounds. commonorganicchemistry.comrsc.org Can reduce other functional groups. commonorganicchemistry.com Hydrogen gas, various solvents. commonorganicchemistry.com
Raney Nickel Effective for nitro group reduction. commonorganicchemistry.comcdnsciencepub.com Tolerant of some functional groups sensitive to Pd/C. commonorganicchemistry.com Unsuitable for acidic conditions. google.com Hydrogen gas, neutral or alkaline media. google.com

Functional Group Interconversions of the Nitro Moiety: Reduction to Amino Derivatives

Influence of Solvent Systems and pH on Reduction Pathways

The reduction of this compound is highly sensitive to the reaction environment, particularly the solvent system and pH. These factors critically influence the product distribution, directing the reaction towards different intermediates. google.com

The choice of solvent, whether a water-miscible organic solvent, water alone, or a mixture, plays a pivotal role. For instance, the reduction can be effectively carried out in water, water-miscible solvents like n-propanol, or mixtures thereof. google.com However, the catalyst's effectiveness can be solvent-dependent; Raney nickel, for example, is not suitable as a hydrogenation catalyst if the reduction is performed exclusively in water. google.com

The pH of the reaction medium is another crucial parameter. For reductions conducted in water or aqueous mixtures, maintaining a pH of 7 or higher is essential to ensure the solubility of the intermediates and prevent precipitation, which could complicate the process. google.com Specifically, adjusting the pH to between 10 and 12 is recommended when using water or a water-containing mixture for the reduction. google.com The reduction of the nitro group and the simultaneous or subsequent reaction of the acetyl group can lead to a cascade of products, with pH being a key determinant of the final outcome. For example, the reduction of an intermediate, 7-amino-3-hydroxy-3-methylphthalide, to 7-amino-3-methylphthalide (B179308) is favored at a pH of 6, while higher pH levels (7-8) promote the formation of 2-amino-6-ethylbenzoic acid.

Table 1: Influence of pH on Reduction Product Selectivity

Starting Material Catalyst Solvent pH Major Product(s) Reference
This compound Raney Nickel n-Propanol Neutral Mixture of 7-amino-3-methylphthalide and 7-amino-3-hydroxy-3-methylphthalide google.com
This compound Raney Nickel Water 12 Inhibited reaction due to catalyst inactivation google.com
This compound Palladium or Platinum Water ≥ 7 7-Amino-3-methylphthalide and/or 7-amino-3-hydroxy-3-methylphthalide google.com
7-Amino-3-hydroxy-3-methylphthalide Raney Nickel Water 6 7-Amino-3-methylphthalide (95% purity)
Formation of Lactone Intermediates (e.g., 7-Amino-3-hydroxy-3-methylphthalide, 7-Amino-3-methylphthalide)

The reduction of this compound is not a simple conversion of the nitro group to an amine. Instead, it initiates a sequence that typically leads to the formation of lactone intermediates through the participation of the adjacent acetyl and carboxylic acid groups. The process generally follows the pathway: this compound → 7-amino-3-hydroxy-3-methylphthalide → 7-amino-3-methylphthalide. google.com

The initial step involves the reduction of the nitro group to an amino group. This is followed by an intramolecular cyclization where the newly formed amino group or the existing carboxyl group facilitates the reaction of the acetyl group. The reduction of the acetyl group's carbonyl to a hydroxyl group, for example by sodium borohydride (B1222165), can precede or occur concurrently with the nitro group reduction, leading to a 1-hydroxyethyl intermediate. google.com This intermediate readily cyclizes with the carboxylic acid to form a phthalide (B148349) (a γ-lactone) structure.

The first stable lactone intermediate formed is often 7-Amino-3-hydroxy-3-methylphthalide . This occurs when the reduction of the nitro group is accompanied by the cyclization of the acetyl and carboxyl groups. google.com Further reduction of this intermediate leads to the dehydration of the tertiary alcohol, resulting in the formation of 7-Amino-3-methylphthalide . google.com The synthesis of 7-Amino-3-methylphthalide is a critical step in the production of the herbicide pyriftalid. The reaction conditions, including the choice of reducing agent (e.g., hydrogen gas, formic acid derivatives) and catalyst (e.g., Raney nickel, palladium-based, platinum-based), are carefully selected to optimize the yield of these lactone intermediates. google.com

Transformations Involving the Acetyl Group: Nucleophilic Substitutions and Oxidations

The acetyl group in this compound is a site for various chemical transformations, including nucleophilic substitutions and oxidations. Its reactivity is influenced by the electronic effects of the neighboring nitro and carboxyl groups.

Nucleophilic substitution reactions can occur at the carbonyl carbon of the acetyl group. These reactions are fundamental in building more complex molecular architectures. The strong electron-withdrawing nature of the adjacent nitro group enhances the electrophilicity of the acetyl carbonyl carbon, making it more susceptible to attack by nucleophiles. chempanda.comsinica.edu.tw

Oxidation of the acetyl group offers a pathway to synthesize dicarboxylic acid derivatives. Vigorous oxidation, for example using potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can convert the acetyl group into a second carboxyl group, yielding 2-carboxy-6-nitrobenzoic acid (3-nitrophthalic acid). quora.com This transformation is a standard reaction for alkyl and acyl groups on an aromatic ring. sinica.edu.tw

Reactivity of the Carboxyl Group: Esterification and Amidation Reactions

The carboxyl group of this compound can undergo typical reactions such as esterification and amidation, although its reactivity is affected by the steric hindrance imposed by the ortho-substituted acetyl group.

Esterification: The direct esterification of sterically hindered benzoic acids can be challenging. However, effective methods have been developed to achieve this transformation. One approach involves using an entraining liquid like toluene (B28343) and an acid catalyst such as sulfuric acid to remove water azeotropically and drive the reaction to completion. google.com For particularly hindered acids, condensation reactions using activating agents are employed. A notable example is the use of 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, which facilitates esterification under mild conditions in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgresearchgate.netwikipedia.org This method is highly effective for synthesizing esters from nearly equimolar amounts of carboxylic acids and alcohols, even with acid-sensitive substrates. organic-chemistry.org

Amidation: Similar to esterification, the formation of amides from this compound can be accomplished using potent activating agents. The Shiina reagent (MNBA) has also been successfully applied to the synthesis of amides from carboxylic acids and amines. researchgate.netwikipedia.org Amides are generally formed by activating the carboxylic acid, followed by a nucleophilic attack from a primary or secondary amine. chempanda.com

Reactivity Profiles and Mechanistic Investigations

Fundamental Reaction Types of 2-Acetyl-6-nitrobenzoic Acid

This compound can participate in a range of chemical reactions, including reduction, substitution, and oxidation.

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be reduced to an amino group (-NH2). This transformation is a common and important reaction for aromatic nitro compounds. masterorganicchemistry.com Various reducing agents and conditions can be employed to achieve this reduction.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for converting a nitro group to an amine. masterorganicchemistry.com

Other Reducing Agents: Systems like zinc dust with ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) have also been shown to be effective for the reduction of nitro compounds under mild conditions. mdma.chniscpr.res.in For instance, the zinc/ammonium formate system can rapidly and selectively reduce aromatic nitro compounds at room temperature, tolerating other functional groups like carboxylic acids and acetyl groups. mdma.ch

The reduction of the nitro group in this compound to form 2-acetyl-6-aminobenzoic acid is a key step in the synthesis of various other compounds. For example, a one-step catalytic hydrogenation has been developed to produce 2-amino-6-ethylbenzoic acid from the triethylammonium (B8662869) salt of this compound. researchgate.net

Substitution Reactions Involving the Acetyl Group

The acetyl group of this compound is a site for nucleophilic substitution reactions. The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. Acetylides, the conjugate bases of terminal alkynes, are excellent nucleophiles that can participate in substitution reactions, typically with alkyl halides. masterorganicchemistry.com These reactions are crucial for forming new carbon-carbon bonds. masterorganicchemistry.com

While the acetyl group itself can undergo substitution, it's important to note that the acetyl group is a deactivating, meta-directing group in the context of electrophilic aromatic substitution on the benzene (B151609) ring. masterorganicchemistry.comquora.com However, the focus here is on reactions directly involving the acetyl moiety.

Oxidation Reactions at the Acetyl Moiety

The acetyl group of this compound can be oxidized. Oxidation of an acetyl group attached to an aromatic ring typically converts it into a carboxylic acid group. quora.com Common oxidizing agents for this transformation include strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). quora.com

For instance, a process for preparing 4,4'-nitrophenyl benzoic acid involves the oxidation of a 4-acetylnitrobiphenyl intermediate. google.com This indicates that the acetyl group on a nitro-substituted aromatic ring can be effectively oxidized to a carboxylic acid. The oxidation of the acetyl group in this compound would lead to the formation of 2-carboxy-6-nitrobenzoic acid, also known as 3-nitrophthalic acid.

Reaction Mechanisms and Pathways

The reactions of this compound are governed by specific mechanistic principles, including the nature of molecular interactions in redox processes and the dynamics of nucleophilic attack.

Molecular Interactions in Redox Reactions

The redox reactions of this compound, particularly the reduction of the nitro group, involve the transfer of electrons. mdpi.com The mechanism of nitroaromatic reduction by enzymes often involves single-electron or two-electron transfer processes. mdpi.com In chemical reductions, the mechanism can proceed through intermediates like nitroso and hydroxylamine (B1172632) species before the final amine is formed. niscpr.res.in

The reduction of nitroaromatic compounds by flavoenzymes, for example, can occur via a single-electron transfer mechanism, which is influenced by the stability of the flavin semiquinone state of the enzyme. mdpi.com The efficiency of these enzymatic reductions is tied to the redox properties of the nitroaromatic compound itself. mdpi.com

In non-enzymatic reductions, such as those using metals in acid, the metal acts as the electron donor. The reaction proceeds on the surface of the metal, where the nitro compound is adsorbed.

Nucleophilic Attack at the Acetyl Group

The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction in carbonyl chemistry. The mechanism of nucleophilic attack on a ketone, such as the acetyl group, involves the addition of the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

In the context of the Baeyer-Villiger oxidation, a peroxyacid attacks the ketone to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by a rearrangement to insert an oxygen atom, converting the ketone into an ester. masterorganicchemistry.com While this is an oxidation reaction, it begins with a nucleophilic attack on the carbonyl carbon.

Similarly, in substitution reactions, a nucleophile attacks the carbonyl carbon. The subsequent steps depend on the nature of the nucleophile and the reaction conditions. For instance, acetylides can act as nucleophiles and add to aldehydes and ketones in a manner similar to Grignard reagents. masterorganicchemistry.com Nucleophilic aromatic substitution (SNA_r_) reactions can also occur, where a nucleophile displaces a leaving group on the aromatic ring, a process often facilitated by the presence of electron-withdrawing groups like the nitro group. nih.govresearchgate.net

Structure-Reactivity Relationships in this compound and its Analogues

The chemical behavior of this compound is profoundly influenced by the interplay of its three functional groups: the carboxylic acid, the acetyl group, and the nitro group. Their specific placement on the benzene ring dictates the molecule's electronic properties and steric environment, which in turn governs its reactivity, the outcomes of its reactions, and the selectivity of its transformations.

Steric and Electronic Effects of Substituents on Reaction Outcomes

The reactivity of this compound and its analogues is a direct consequence of the steric and electronic effects exerted by their substituents. The ortho-positioning of the acetyl and nitro groups relative to the carboxylic acid creates a crowded steric environment and a unique electronic landscape that significantly directs reaction pathways.

The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation necessitates harsh reaction conditions for transformations like further nitration, which can unfortunately lead to substrate degradation. Conversely, the electron-withdrawing nature of the nitro group is crucial for influencing the regioselectivity of other reactions. In electrophile-driven cyclizations of 2-alkynyl-3-nitrobenzoate esters, the ortho-nitro group alters the electron distribution of the alkyne, favoring specific cyclization pathways. nus.edu.sg

The acetyl group (-COCH₃) also contributes to the electronic deactivation of the ring, albeit to a lesser extent than the nitro group. Its primary influence, however, is steric. The bulkiness of the acetyl group sterically hinders approaches to the adjacent positions on the ring. This steric hindrance is a significant challenge in the synthesis of the parent compound; for instance, the nitration of 2-acetylbenzoic acid to introduce the nitro group at the 6-position suffers from low yields (under 30%) due to this steric impediment. Similarly, direct acetylation of 6-nitrobenzoic acid shows poor regioselectivity because of competing reactions at the less hindered 4-position.

In analogues, replacing the acetyl group with other substituents can dramatically alter reactivity. For example, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), an analogue where the acetyl group is replaced by a methyl group as part of an anhydride linkage, is a highly effective acylation reagent. researchgate.net The reduced steric bulk of the methyl group compared to the acetyl group, combined with the reactivity of the anhydride, allows it to facilitate esterifications that are difficult with other reagents. researchgate.net The reaction proceeds via a transition state that is rigidly stabilized by the 2-methyl-6-nitrobenzoate (B8389549) anion formed in situ. researchgate.net This highlights how a subtle change in a substituent can be leveraged for synthetic utility.

Severe steric crowding in analogues can lead to significant molecular distortions. In 5-nitro-3-phenyl-4-phenylselenylisocoumarin, derived from a related nitrobenzoic acid, steric strain forces the pyranone ring of the isocoumarin (B1212949) to become non-planar. nus.edu.sg X-ray crystallography revealed that the selenium atom is pushed significantly out of the mean plane of the benzene ring, demonstrating a profound structural consequence of steric effects. nus.edu.sg

Table 1: Effect of Substituents on Reaction Outcomes in Benzoic Acid Analogues

Compound/Analogue Substituent(s) Observed Effect Reaction Type Reference
2-Acetylbenzoic Acid -COCH₃ (ortho) Steric hindrance leads to low yields (<30%). Nitration
6-Nitrobenzoic Acid -NO₂ (ortho) Ring deactivation and steric effects lead to poor regioselectivity. Acetylation
2-Alkynyl-3-nitrobenzoate Esters -NO₂ (ortho) Electron-withdrawing nature directs cyclization pathway. Electrophile-driven Cyclization nus.edu.sg
2-Methyl-6-nitrobenzoic Anhydride -CH₃, -NO₂ (ortho) Highly effective acylating agent due to high reactivity of the anhydride. Esterification researchgate.net
5-Nitro-3-phenyl-4-phenylselenylisocoumarin -NO₂, -SePh Severe steric crowding causes distortion of the isocoumarin ring system. N/A (Structural Analysis) nus.edu.sg

Regioselectivity and Stereoselectivity in Transformations

The arrangement of substituents on the this compound framework provides strong directional control in chemical reactions, leading to specific regiochemical and stereochemical outcomes.

Regioselectivity

Regioselectivity, the preference for bond-making or breaking in one direction over all other possibilities, is a key theme in the chemistry of this compound and its precursors. The synthesis of this compound itself is complicated by poor regioselectivity. However, in other contexts, the substituents can enforce high selectivity.

A compelling example is seen in the electrophile-driven cyclization of 2-alkynyl-3-nitrobenzoate esters. The presence of the ortho-nitro group consistently directs the reaction to a 6-endo-dig cyclization to form a six-membered isocoumarin ring. nus.edu.sg This is in direct contrast to analogous 2-iodobenzoate (B1229623) esters lacking the nitro group, which tend to undergo 5-exo cyclization. The powerful electron-withdrawing effect of the nitro group polarizes the alkyne triple bond, making the remote carbon more susceptible to nucleophilic attack by the ester carbonyl oxygen, thus favoring the 6-endo pathway. nus.edu.sg This regiochemical control has been demonstrated in reactions mediated by mercury(II) sulfate (B86663) and iodine monochloride. nus.edu.sg Theoretical calculations, such as the use of Fukui indices to map local nucleophilicity, have been used to rationalize the excellent regioselectivities observed in the nitration of related 3-fluoro-2-substituted benzoic acids. researchgate.net

Table 2: Regioselectivity in Electrophile-Driven Cyclizations of Substituted 2-Alkynylbenzoates

Substrate Electrophile/Catalyst Key Substituent Cyclization Mode Product Type Reference
Methyl 2-iodo-3-nitrobenzoate + Phenylacetylene HgSO₄ -NO₂ 6-endo-dig 5-Nitro-3-phenylisocoumarin nus.edu.sg
2-Iodo-3-nitrobenzoic acid + Arylalkynyl copper(I) In situ Cu-catalysis -NO₂ 6-endo-dig 3-Aryl-5-nitroisocoumarins nus.edu.sg
Methyl 3-nitro-2-phenylethynylbenzoate ICl -NO₂ 6-endo-dig 4-Iodoisocoumarin nus.edu.sg

Stereoselectivity

While reactions on the aromatic ring itself are typically not stereoselective, transformations involving the functional groups or the use of the molecule as a catalyst component can exhibit high stereocontrol. In asymmetric synthesis, analogues of this compound can play a role in determining the chiral outcome of a reaction.

For instance, in the asymmetric Michael addition of ketones to nitroolefins, various benzoic acids, including p-nitrobenzoic acid, are used as co-catalysts alongside a primary chiral organocatalyst. core.ac.uk The choice of the benzoic acid additive significantly influences the enantioselectivity of the reaction. The use of p-nitrobenzoic acid and benzoic acid as additives both resulted in high enantiomeric excess (94% ee) for the product, indicating that the electronic properties of the acid co-catalyst are critical for stabilizing the transition state that controls the stereochemical outcome. core.ac.uk

Furthermore, steric hindrance, a key feature of the this compound structure, is a well-established principle for controlling stereoselectivity. In enzymatic macrocyclization reactions, the stereochemistry of the substrate is critical. A peptide substrate with a C-terminal L-amino acid was found to be unstable and unable to properly orient itself in the enzyme's active site due to steric hindrance, preventing the reaction. nih.gov In contrast, the corresponding D-amino acid substrate could be processed, demonstrating that steric factors can act as a gatekeeper, ensuring high substrate stereoselectivity. nih.gov

Biological Activities and Therapeutic Potential

Antitumor Activity of 2-Acetyl-6-nitrobenzoic Acid

The potential for this compound to exhibit antitumor activity is an area ripe for investigation. Benzoic acid and its derivatives have been noted for their pharmacological capabilities, including potential anticancer effects. researchgate.netpreprints.orgnih.gov Research into related compounds suggests that the presence of a benzene (B151609) ring with various functional groups can contribute to the inhibition of microbial growth and may have implications for cancer cell proliferation. researchgate.netnih.gov

Induction of Apoptosis in Cancer Cell Lines (e.g., A549, Caco-2)

To date, no specific studies have been published detailing the ability of this compound to induce apoptosis in A549 (human lung carcinoma) or Caco-2 (human colorectal adenocarcinoma) cell lines. Future research would need to be conducted to determine if this compound can trigger programmed cell death in these or other cancer cell lines. Such studies would typically involve assays to measure markers of apoptosis, such as caspase activation and DNA fragmentation.

Mechanisms of Cell Proliferation Inhibition

The mechanisms by which this compound might inhibit cancer cell proliferation are currently unknown. Investigations into other benzoic acid derivatives suggest that potential mechanisms could involve the inhibition of enzymes crucial for cell growth or the disruption of cellular signaling pathways. nih.gov However, without specific experimental data for this compound, any proposed mechanism would be purely speculative.

Role of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a known mechanism by which some anticancer agents exert their effects. nih.gov Elevated levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells. Whether this compound can modulate ROS levels in cancer cells has not been investigated. Future studies could explore the pro-oxidant or antioxidant properties of this compound to understand its potential role in cancer therapy.

Modulation of Cellular Signaling Pathways

The ability of a compound to modulate cellular signaling pathways is a key aspect of its therapeutic potential. Many anticancer drugs target specific pathways involved in cell growth, survival, and metastasis. There is currently no information on whether this compound can affect key signaling pathways implicated in cancer, such as those involving protein kinases or transcription factors.

Antimicrobial Properties

The antimicrobial potential of this compound is another area that warrants investigation. Benzoic acid itself is known to possess antibacterial activity. researchgate.net The introduction of substituents to the benzoic acid structure can influence its antimicrobial efficacy. nih.gov

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Specific data on the efficacy of this compound against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) is not available in the current body of scientific literature. Standard antimicrobial susceptibility tests, such as determining the minimum inhibitory concentration (MIC), would be required to assess its potential as an antibacterial agent against these and other clinically relevant bacterial strains.

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. lu.se This value is crucial for assessing the antimicrobial efficacy of a compound. The determination of MIC is commonly performed using broth microdilution methods, where a standardized suspension of the microorganism is exposed to serial dilutions of the test compound. lu.sewikipedia.org

While specific MIC data for this compound is not extensively documented in publicly available literature, the antimicrobial properties of benzoic acid and its derivatives are well-established. For instance, the MIC of benzoic acid against various food spoilage microorganisms in animal products has been shown to range from 100 to over 1,500 parts per million (ppm), depending on the product and the microorganism. wikipedia.org

The antimicrobial activity of benzoic acid derivatives is significantly influenced by pH. Generally, their efficacy is greater in acidic conditions. For example, the MIC for certain bacteria can be substantially lower at a pH of 5.5 compared to a pH of 6.0. scbt.com This is because the undissociated, more lipophilic form of the acid, which is more prevalent at lower pH, can more easily penetrate the microbial cell membrane.

The following table illustrates the MIC of benzoic acid against various bacteria at different pH levels, demonstrating the impact of acidity on its antimicrobial activity.

Microorganism StrainpHMIC (ppm)
Erwinia carotovora5.550
6.0>100
Pseudomonas fluorescens5.550
6.0200
Bacillus subtilis5.5100
6.0400
Lactobacillus plantarum5.5200
6.0400
Staphylococcus aureus5.5100
6.0400

Data sourced from studies on benzoic acid derivatives. scbt.com

Given its structural relation to benzoic acid, this compound may possess antimicrobial properties, which would need to be confirmed through specific MIC testing against a panel of relevant microorganisms.

Anti-inflammatory Potential and Mechanisms

Benzoic acid derivatives are a cornerstone in the development of anti-inflammatory drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs). acs.org Historically, the discovery of salicylates from willow bark, which are derivatives of benzoic acid, led to the synthesis of acetylsalicylic acid (aspirin), revolutionizing the treatment of pain, fever, and inflammation. nih.gov

The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate inflammation. acs.orgacs.org The discovery of different COX isoforms (COX-1 and COX-2) has further guided the development of more selective inhibitors to reduce side effects. acs.orgnih.gov

Several mechanisms have been proposed to explain the anti-inflammatory actions of various compounds, including:

Modulation of Pro-inflammatory Enzymes: Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

Radical Scavenging Activities: Acting as antioxidants to neutralize reactive oxygen species that contribute to inflammation. researchgate.net

Modulation of Pro-inflammatory Gene Expression: Affecting the expression of genes that code for inflammatory molecules. researchgate.net

Modulation of Cytokine Production: Reducing the production of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α). a2bchem.comtandfonline.com

While direct studies on the anti-inflammatory activity of this compound are limited, its structure as a benzoic acid derivative suggests it could serve as a scaffold for developing new anti-inflammatory agents. For example, a metabolite of the NSAID 'piron', which is a benzoic acid derivative, has demonstrated anti-inflammatory activity comparable to diclofenac (B195802) in in-vivo studies. nih.gov This highlights the therapeutic potential inherent in the benzoic acid framework.

Role as Precursors for Pharmacologically Active Compounds

The chemical structure of this compound, featuring a carboxylic acid, a nitro group, and an acetyl group on a benzene ring, makes it a versatile intermediate in organic synthesis for various pharmacologically active compounds.

Synthesis of Anticancer Agents

Nitroaromatic compounds have garnered significant interest as potential anticancer agents. The synthesis of various nitrated and non-nitrated compounds has been undertaken to evaluate their growth inhibitory activity against human cancer cell lines. Studies have shown that certain nitroaromatic compounds exhibit high antiproliferative activity, with some indicating that their mechanism of action may be related to their properties as alkylating agents.

Benzoic acid derivatives, more broadly, are integral to the development of anticancer drugs. Marketed drugs containing a benzoic acid moiety are used to treat various cancers, including non-small cell lung cancer and acute promyelocytic leukemia. The versatility of the benzoic acid scaffold allows for the synthesis of diverse derivatives with potential cytotoxic effects on cancer cells. Given that this compound is a nitro-substituted benzoic acid, it represents a valuable starting material for the synthesis of novel anticancer drug candidates.

Development of Anti-inflammatory Drugs

The development of new anti-inflammatory drugs is an ongoing effort, with a focus on improving efficacy and reducing side effects. acs.org The benzoic acid core is a common feature in many NSAIDs. acs.org The synthetic accessibility of this compound allows for various chemical modifications to its functional groups, enabling the creation of a library of new compounds to be screened for anti-inflammatory activity. The development of novel NSAIDs often involves targeting specific enzymes in the inflammatory pathway, such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is considered an alternative target to COX enzymes. acs.org The structural framework of this compound could be exploited to design inhibitors of such enzymes.

Intermediate in the Synthesis of Pyriftalid (B154790) and Paquinimod

A significant application of this compound is its role as a key intermediate in the synthesis of important bioactive molecules. An efficient and scalable synthesis has been developed for key intermediates of the herbicide Pyriftalid and the immunomodulatory drug Paquinimod, starting from the triethylammonium (B8662869) salt of this compound.

Through a one-step catalytic hydrogenation process, this starting material can be converted into either 7-amino-3-methylisobenzofuran-1(3H)-one (an intermediate for Pyriftalid) or 2-amino-6-ethylbenzoic acid (an intermediate for Paquinimod), depending on the solvent system used. This demonstrates the compound's direct utility in scalable synthetic routes for both agrochemical and pharmaceutical products. Paquinimod, a quinoline-3-carboxamide (B1254982) derivative, has been investigated for its beneficial effects in several autoimmune and inflammatory disease models.

Benzoic Acid Derivatives as Enzyme Inhibitors (e.g., Neuraminidase, Trans-Sialidase)

The benzoic acid scaffold has been successfully utilized to design inhibitors of various enzymes implicated in disease.

Neuraminidase Inhibitors: Influenza neuraminidase is a crucial enzyme for the replication of the influenza virus, making it an attractive target for antiviral drugs. A series of benzoic acid derivatives have been synthesized and tested for their ability to inhibit this enzyme. For example, 4-(acetylamino)-3-guanidinobenzoic acid was found to have an IC₅₀ (half-maximal inhibitory concentration) of 2.5 µM against N9 neuraminidase. Another study reported a diethyl triazole benzoic acid derivative, NC-5, that effectively inhibited influenza A viruses, including oseltamivir-resistant strains, with an EC₅₀ (half-maximal effective concentration) of around 33 µM.

Trans-Sialidase Inhibitors: The trans-sialidase enzyme of the parasite Trypanosoma cruzi, the causative agent of Chagas disease, is another important therapeutic target. Structure-based virtual screening and subsequent synthesis have identified benzoic acid derivatives as potential non-sugar inhibitors of this enzyme. In one study, two lead compounds, V1 and V2, showed trans-sialidase inhibition values of 87.6% and 29.6%, respectively. Other research has identified benzoic acid derivatives with potent trypanocidal activity and moderate inhibition of the trans-sialidase enzyme.

The following table summarizes the inhibitory activities of selected benzoic acid derivatives against these enzymes.

Compound ClassTarget EnzymeKey Finding
Substituted Benzoic AcidsInfluenza NeuraminidaseA series of 94 derivatives were synthesized and tested as inhibitors.
4-(acetylamino)-3-guanidinobenzoic acidN9 NeuraminidaseIC₅₀ = 2.5 x 10⁻⁶ M
Diethyl triazole benzoic acid derivative (NC-5)Influenza A NeuraminidaseEC₅₀ ≈ 33 µM against H1N1 strains
Benzoic Acid Derivatives (V1 and V2)Trypanosoma cruzi Trans-sialidaseV1 showed 87.6% inhibition
para-aminobenzoic acid derivativesTrypanosoma cruzi Trans-sialidaseCompound 18 showed moderate inhibition (47%) and potent trypanocidal activity (LC₅₀ <0.15 µM).

These examples underscore the potential of using this compound as a starting point for designing novel enzyme inhibitors with therapeutic applications.

Derivatives Exhibiting Anticholinesterase and Antioxidant Activities

Scientific investigation into the specific anticholinesterase and antioxidant activities of this compound derivatives is not extensively documented in current literature. However, the broader class of benzoic acid derivatives and nitro compounds has been a subject of interest for these properties.

Anticholinesterase Activity: Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibitors of this enzyme are primary therapeutic agents for managing neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Studies have shown that various phenolic acids, a category that includes benzoic acid derivatives, possess AChE inhibitory properties. researchgate.net The inhibitory potential is often influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenol (B47542) ring. researchgate.net For instance, research on a range of benzoic acid derivatives has been conducted to evaluate their IC50 values against AChE. researchgate.net While specific data for this compound is not available, its structural components suggest a potential for interaction with biological targets like AChE, warranting future investigation.

Antioxidant Activity: Antioxidants are crucial for mitigating oxidative stress, a process linked to numerous diseases. Oxidative stress results from an imbalance between free radicals and the body's ability to counteract them. nih.gov Benzoic acid and its derivatives are known to exhibit antioxidant properties. ijarsct.co.in The nitro group (NO2), a key feature of this compound, is a strong electron-withdrawing group that can generate free radicals and induce oxidative stress, a property often harnessed for antimicrobial activity. mdpi.com Conversely, many compounds are studied for their ability to scavenge free radicals. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are used to quantify this activity, often expressed as an IC50 value, which indicates the concentration required to scavenge 50% of DPPH radicals. nih.gov The potential antioxidant or pro-oxidant nature of this compound and its derivatives remains an area for future research.

Table 1: Anticholinesterase Activity of Selected Phenolic Acids This table presents data for related compounds to provide context, as specific data for this compound derivatives is not available.

Compound Target Enzyme IC50 Value
Carnosic Acid Acetylcholinesterase Most Efficient Inhibitor researchgate.net
Gentisic Acid Acetylcholinesterase Most Efficient Inhibitor researchgate.net
Ethyl Ferulate Butyrylcholinesterase High Inhibition researchgate.net
Nordihydroguaiaretic acid Butyrylcholinesterase High Inhibition researchgate.net
Chlorogenic Acid Acetylcholinesterase 98.17 µg/mL researchgate.net

Bio-molecular Interactions and Biochemical Studies

The interaction of small molecules with biological macromolecules is fundamental to their therapeutic or toxic effects. The structural features of this compound—a carboxylic acid group, an acetyl group, and a nitro group on a benzene ring—provide multiple points for potential interaction with biological systems.

Direct experimental studies detailing the interaction of this compound with specific enzymes or its effect on protein function are not prominently featured in the reviewed literature. However, the general mechanisms of action for benzoic acid derivatives often involve interactions with enzymes. ijarsct.co.in

Small molecules can inhibit enzyme activity through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, by binding to an enzyme's active site or allosteric sites. nih.gov The carboxylic acid group of this compound can participate in hydrogen bonding and electrostatic interactions, common features in enzyme-ligand binding. Furthermore, nitro-containing compounds are known to exert biological effects through their high reactivity. The nitro group can be enzymatically reduced to form reactive intermediates that may covalently bind to macromolecules like DNA or proteins, leading to cellular damage. nih.gov This mechanism is a cornerstone of the antimicrobial activity of many nitro compounds. nih.gov Whether this compound interacts with specific enzymes as an inhibitor or as a substrate leading to bioactivation is a subject that requires dedicated study.

Specific research on how this compound modulates cellular pathways has not been identified. However, compounds with similar structural motifs, particularly the nitro group, are known to influence cellular signaling.

Nitro-containing molecules can significantly impact cellular redox balance. mdpi.com The reduction of a nitro group can produce reactive nitrogen species, which can act as signaling molecules or, at high concentrations, lead to nitrosative stress. nih.gov This can trigger various cellular responses and signaling cascades. For example, reactive oxygen and nitrogen species can modulate the activity of transcription factors like NF-κB and pathways such as the MAPK pathway, which are central to inflammation and cell survival. mdpi.com Additionally, some nitro-fatty acids are known to activate anti-inflammatory pathways. nih.gov Given these precedents, it is plausible that this compound or its metabolites could modulate key cellular pathways involved in inflammation, cell proliferation, or apoptosis, representing a valuable direction for future pharmacological research.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of 2-Acetyl-6-nitrobenzoic acid. These calculations offer a detailed understanding of the molecule's behavior and its interactions with its environment.

Computational studies on binary systems of substituted nitrobenzoic acids have shown that the likelihood of solid solution formation is significantly influenced by the functional groups being exchanged and their positions on the molecular structure. researchgate.net The ability to form a solid solution is strongly dependent on the intermolecular interactions within the crystal structure and how these are altered by the replacement of a molecule. researchgate.net While specific studies focusing solely on this compound are not extensively detailed, the principles derived from research on similar nitrobenzoic acid derivatives are applicable. For instance, component solubility limits in these systems have been observed to range from approximately 5% to as high as 50%. researchgate.net The formation of efficient intermolecular interactions upon molecule replacement is a key determinant for the experimental feasibility of obtaining solid solutions. researchgate.net Theoretical calculations, often performed at the M06-2X/6-31++G(d,p) level of theory, are employed to assess the intramolecular energy and changes in intermolecular interaction energy upon substitution. researchgate.net

Table 1: Factors Influencing Solid Solution Formation in Nitrobenzoic Acid Derivatives

FactorDescriptionImpact on Solid Solution Formation
Functional Group Exchange The nature of the substituent groups being interchanged in the crystal lattice.High
Substituent Position The location of the functional groups on the benzoic acid ring.High
Intermolecular Interactions The strength and nature of interactions (e.g., hydrogen bonding, van der Waals forces) between molecules in the crystal.Very High
Crystal Structure The specific crystalline phase of the components.High

Table 2: Representative Intermolecular Interaction Energies in Substituted Nitrobenzoic Acid Derivatives

Interacting MoleculesInteraction Energy (kJ/mol)
2-chloro-4-nitrobenzoic acid dimer-45.2
2-methyl-4-nitrobenzoic acid dimer-42.8
2-hydroxy-4-nitrobenzoic acid dimer-55.6
Note: These values are illustrative for related compounds and not specific to this compound.

Quantum chemical calculations are employed to determine the optimized molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good correlation with experimental data from X-ray diffraction. physchemres.org For instance, in a related compound, 2-Methoxycarbonyl-6-nitrobenzoic acid, the crystal structure was determined to be orthorhombic with the space group P212121. researchgate.net Such analyses provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for its packing in the solid state and its interaction with other molecules.

Electrostatic Potential (ESP) Maps: ESP maps are valuable for understanding the charge distribution within a molecule and predicting its reactivity. wuxiapptec.com These maps display the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red-orange colors indicate electron-rich, negative potential regions that are susceptible to electrophilic attack, while blue-green colors denote electron-deficient, positive potential areas prone to nucleophilic attack. researchgate.netyoutube.com For an acidic compound like this compound, the ESP map would show a highly positive potential around the carboxylic acid hydrogen, correlating with its acidity. wuxiapptec.com

Theoretical calculations can be used to predict the lattice parameters of a crystalline solid. By performing a simultaneous minimization of the molecular structure and the lattice parameters using periodic Density Functional Theory (DFT), it is possible to obtain unit cell parameters that are in close agreement with experimental values, often within a 4-5% margin. mdpi.com For a related orthorhombic crystal, 2-Methoxycarbonyl-6-nitrobenzoic acid, the experimentally determined lattice parameters were a = 7.647 Å, b = 8.145 Å, and c = 15.583 Å. researchgate.net Such computational determination is vital in crystal structure prediction and in understanding the packing of molecules in the solid state.

Table 3: Example of Crystalline Lattice Parameters for a Related Nitrobenzoic Acid Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)7.647
b (Å)8.145
c (Å)15.583
Volume (ų)970.6
Data for 2-Methoxycarbonyl-6-nitrobenzoic acid researchgate.net

The crystal lattice energy is a critical measure of the stability of a molecular crystal and is determined by the sum of all intermolecular interactions. mdpi.comnsf.gov Computational methods, particularly dispersion-corrected DFT, have shown considerable success in accurately calculating lattice energies. For instance, the B97-D functional has demonstrated a mean absolute error of around 4 kJ/mol for a benchmark set of molecular organic crystals. mdpi.com The total lattice energy can be decomposed into contributions from different types of interactions, such as electrostatics, exchange-repulsion, induction, and dispersion, providing a detailed understanding of the forces holding the crystal together. nsf.gov The range-dependence of these interactions is also a key area of study, as it can lead to more efficient computational strategies for predicting crystal stability. nsf.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, might interact with a large biological molecule, typically a protein (target). These studies are fundamental in drug design and discovery. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, providing detailed insights into the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, salt bridges, and hydrophobic contacts. For instance, in studies of potential inhibitors for the ADAR2 protein, docking revealed that residues such as Arg400, Arg401, and Lys519 are crucial for ligand binding, forming multiple hydrogen bonds and salt bridges with the ligands. nih.gov Similarly, docking simulations with the beta-2 adrenergic receptor have been used to analyze how potential agonists interact with the protein at a molecular level, identifying key residues like SER 207, PHE 289, and LYS 305 as critical for forming strong hydrogen bonds. najah.edu

These computational methods simulate the physical movements of atoms and molecules over time, allowing for the analysis of the stability of ligand-protein complexes. nih.gov The analysis of these interactions is essential for understanding the mechanism of action and for designing more potent and specific molecules. While specific studies on this compound were not found, the principles of ligand-target interaction analysis are broadly applicable to understand its potential biological activity.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a docking score in units of energy, such as kcal/mol. nih.govnih.gov A more negative score typically indicates a stronger, more favorable binding interaction. This allows researchers to rank different compounds and prioritize those with the highest predicted affinity for further experimental testing. nih.gov

For example, in a study screening for ADAR2 inhibitors, compounds were ranked based on their binding energy, with one compound (ZINC000095913861) showing a strong binding energy of -12.2 kcal/mol. nih.gov In another study, the drug oritavancin (B1663774) was found to have a high binding affinity for the PI3-kinase p110-gamma subunit with a docking score of -10.34 kcal/mol. nih.gov These scores are crucial for the early stages of drug development, helping to identify promising candidates from large libraries of virtual compounds.

Table 1: Example Binding Affinities from Molecular Docking Studies

Compound/Drug Target Protein Predicted Binding Affinity (kcal/mol)
ZINC000095913861 ADAR2 Protein -12.2
ZINC000044350981 ADAR2 Protein -11.4
Oritavancin PI3-kinase p110-gamma subunit -10.34
Oritavancin Acyl-CoA desaturase -10.07

Theoretical Studies on Electronic Properties of Coordination Complexes

Theoretical calculations are significant for deepening the comprehension of the electronic properties of coordination complexes. mdpi.com Nitro-containing ligands, such as derivatives of nitrobenzoic acid (NBA), are versatile in forming coordination compounds with various metals. mdpi.com Computational studies, often employing Density Functional Theory (DFT), are used to explore the electronic structure, charge distribution, and bonding characteristics of these complexes. researchgate.net

Investigations into complexes involving 2-nitrobenzoic acid (2-NB), a related compound, have shown that the biological activity can be attributed to the synergy between the ligand and the metal center. mdpi.com Theoretical analyses of such complexes can elucidate their electronic band structure, density of states, and the nature of the orbitals involved in bonding, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Understanding these electronic properties is crucial as they influence the stability, reactivity, and potential applications of the coordination complexes in fields like pharmaceuticals and materials science. mdpi.com

Corrosion Inhibition Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly using DFT, are a valuable tool for investigating the effectiveness of organic molecules as corrosion inhibitors. physchemres.orgsemanticscholar.org This approach establishes a relationship between the molecular structure of a potential inhibitor and its ability to protect a metal surface from corrosion, often in acidic environments. physchemres.orgqu.edu.qa

The mechanism of inhibition is typically explained by the adsorption of the inhibitor molecule onto the metal surface. Quantum chemical calculations can predict the tendency of a molecule to adsorb by analyzing several key parameters. semanticscholar.org These descriptors provide insight into the reactivity and interaction of the molecule with the metal. physchemres.org

Key parameters calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower E_LUMO values suggest a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap indicates higher reactivity of the molecule, which generally leads to more efficient adsorption and better inhibition. physchemres.org

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

Electronegativity (χ) and Hardness (η): These parameters, derived from HOMO and LUMO energies, also help in understanding the reactivity and stability of the inhibitor molecule. mdpi.com

Studies on compounds like quinazoline (B50416) and imidazole (B134444) derivatives have demonstrated a strong correlation between these calculated parameters and experimentally observed corrosion inhibition efficiency. physchemres.orgsemanticscholar.org By applying these computational methods, the potential of this compound as a corrosion inhibitor could be theoretically evaluated, guiding further experimental work. qu.edu.qa

Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

Parameter Symbol Significance for Corrosion Inhibition
Energy of HOMO E_HOMO Indicates electron-donating capability; higher value suggests better inhibition.
Energy of LUMO E_LUMO Indicates electron-accepting capability; lower value suggests better inhibition.
Energy Gap ΔE A smaller gap suggests higher reactivity and better inhibition efficiency.
Dipole Moment μ Influences the adsorption process on the metal surface.
Electronegativity χ Measures the tendency to attract electrons.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-Acetyl-6-nitrobenzoic acid, offering non-destructive and highly detailed information about its chemical identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the structural integrity of this compound by identifying the distinct proton (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the aromatic protons and the acetyl group protons. The aromatic region would typically display a complex multiplet pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The acetyl group protons would appear as a distinct singlet, likely in the range of 2.5-2.7 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include the carbonyl carbons of the carboxylic acid and acetyl groups, which are expected to appear significantly downfield (typically >160 ppm). The aromatic carbons would resonate in the approximate range of 120-150 ppm, with the carbon atoms attached to the electron-withdrawing nitro and acetyl groups showing distinct chemical shifts. The methyl carbon of the acetyl group would be observed at a much higher field.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)>10 (broad singlet)~165-175
Acetyl (-COCH₃)~2.5-2.7 (singlet)~190-200 (C=O), ~25-30 (CH₃)
Aromatic (Ar-H)~7.5-8.5 (multiplets)~120-150

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Mass spectrometry is employed to validate the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation and impurity detection. The compound has a molecular formula of C₉H₇NO₅ and a molecular weight of approximately 209.16 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 209. The fragmentation pattern would likely involve the loss of functional groups. Common fragmentation pathways for related nitroaromatic carboxylic acids include the loss of the nitro group (-NO₂, 46 Da), the carboxylic acid group (-COOH, 45 Da), or the acetyl group (-COCH₃, 43 Da). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, confirming the elemental composition. For instance, studies on related nitrobenzoic acids have utilized techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) for sensitive detection. researchgate.net

Ion Proposed Fragment Expected m/z
[M]⁺Molecular Ion209
[M-NO₂]⁺Loss of nitro group163
[M-COOH]⁺Loss of carboxylic acid group164
[M-COCH₃]⁺Loss of acetyl group166

Note: The data in this table is predictive and based on the structure of the compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum provides a molecular fingerprint that is valuable for structural confirmation.

The key expected absorption bands are:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the acetyl C=O stretch is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

N-O Stretch: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the 1520-1560 cm⁻¹ range and a symmetric stretch around 1345-1385 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the acetyl group appears in the 2900-3000 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Analysis of the IR spectrum of the closely related compound 2-nitrobenzoic acid shows characteristic peaks that support these expected ranges. rsc.org

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C=O stretch (Carboxylic Acid)1700-1725
C=O stretch (Acetyl)1680-1700
N-O asymmetric stretch (Nitro)1520-1560
N-O symmetric stretch (Nitro)1345-1385
C=C stretch (Aromatic)1450-1600

Note: The data in this table is predictive and based on characteristic functional group frequencies and data from similar compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring, nitro group, and acetyl group, all containing π-systems, results in characteristic absorption bands. The spectrum is influenced by the solvent and the pH of the solution. For example, studies on benzoic acid have shown that the absorption spectrum of the neutral molecule at acidic pH is red-shifted compared to the deprotonated anionic species at basic pH.

For this compound, one would expect to observe strong absorptions in the UV region, typically below 300 nm, corresponding to π→π* transitions of the aromatic system conjugated with the nitro and acetyl groups. The n→π* transitions, associated with the carbonyl and nitro groups, would appear as weaker bands at longer wavelengths. The UV/Visible spectrum for the related 2-nitrobenzoic acid shows absorption maxima that can serve as a reference.

Electronic Transition Expected Wavelength Range (nm)
π→π< 300
n→π> 300

Note: The data in this table is predictive and based on the electronic structure of the molecule and data from related compounds.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed vibrational information from molecules adsorbed on nanostructured metal surfaces (typically silver or gold). While standard Raman spectroscopy can be used, SERS offers a significant enhancement of the Raman signal, allowing for the analysis of very small sample quantities.

For this compound, SERS could be used to study its adsorption behavior on metal surfaces. The orientation of the molecule on the surface can be inferred from the enhancement of specific vibrational modes. For instance, in studies of p-nitrobenzoic acid on silver surfaces, the enhancement of the carboxylate symmetric stretching mode indicated that the molecule adsorbs to the surface through the carboxylate group. Similar studies could reveal how this compound interacts with surfaces, which is relevant for applications in catalysis or sensor development. The SERS spectrum would show enhanced bands corresponding to the vibrational modes of the aromatic ring, the nitro group, and the acetyl group.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound has not been reported in the reviewed literature, data from closely related compounds like 2-nitrobenzoic acid and 2-Methoxycarbonyl-6-nitrobenzoic acid provide valuable insights into the likely structural features.

In these related structures, significant steric strain between the ortho substituents (e.g., nitro and carboxylic acid groups) forces them to twist out of the plane of the benzene ring. For 2-nitrobenzoic acid, the nitro group is twisted by 54.9° and the carboxy group by 24.0° from the aromatic plane. A similar non-planar conformation is expected for this compound due to the steric hindrance between the acetyl, nitro, and carboxylic acid groups.

Furthermore, the crystal packing is expected to be dominated by hydrogen bonding. The carboxylic acid groups are likely to form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids.

Crystallographic Parameter Predicted Value/Feature for this compound Reference Compound Data (2-nitrobenzoic acid)
Crystal SystemMonoclinic or TriclinicTriclinic
Space GroupP-1 or P2₁/cP-1
Key Intermolecular InteractionO-H···O hydrogen bonding (dimers)O-H···O hydrogen bonding (dimers)
Molecular ConformationNon-planar due to steric hindranceNon-planar (NO₂ twisted 54.9°, COOH twisted 24.0°)

Note: The data in this table for this compound is predictive and based on the analysis of structurally similar compounds.

Single-Crystal X-ray Diffraction (XRD) for Structural Elucidation of Compounds and Complexes

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. rigaku.comrigaku.com This method provides detailed information about bond lengths, bond angles, and crystallographic symmetry, which are crucial for understanding the molecule's structure and intermolecular interactions.

In the case of 2-acetylamino-benzoic acid, XRD analysis revealed an orthorhombic crystal system with the space group Fdd2. researchgate.net The study detailed how the nitrogen of the amide group and the carbon atom of the acid group deviate from the plane of the phenyl ring, and how the crystal structure is stabilized by N—H···O and O—H···O hydrogen bonds. researchgate.net

For 2-methoxycarbonyl-6-nitrobenzoic acid, the analysis showed that the three substituents (nitro, carboxylic acid, and methoxycarbonyl groups) are not coplanar with the benzene ring, likely due to steric hindrance. nih.gov The crystal structure is held together by one classical O—H···O hydrogen bond and two nonclassical C—H···O contacts, forming a three-dimensional network.

The following table summarizes the crystallographic data for these related compounds, offering a proxy for the type of information that would be obtained for this compound.

Parameter2-acetylamino-benzoic acid researchgate.net2-methoxycarbonyl-6-nitrobenzoic acid
Crystal System OrthorhombicOrthorhombic
Space Group Fdd2P212121
a (Å) 10.848(1)7.647 (3)
b (Å) 30.264(1)8.145 (3)
c (Å) 10.577(1)15.583 (6)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 3472.47(2)970.6 (7)
Z 44

Powder X-ray Diffraction (XRPD) for Crystalline Phases

Powder X-ray diffraction is a versatile technique used for the identification of crystalline phases and the characterization of polycrystalline materials. units.it It is particularly useful for routine analysis, phase identification, and determining the degree of crystallinity in a solid sample. units.it

In the context of substituted benzoic acids, XRPD is instrumental in distinguishing between different polymorphic forms and solvates, which can have significantly different physical properties. The technique works by directing an X-ray beam at a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

While specific XRPD data for this compound is not detailed in the available research, studies on other substituted benzoic acid derivatives have demonstrated the utility of this method. For example, the crystal structures of several ortho-, meta-, and para-substituted benzoic acid derivatives have been determined using X-ray powder diffraction. researchgate.net These studies involve analyzing the diffraction patterns to identify the crystal system and unit cell parameters, providing valuable structural information without the need for single crystals.

Thermal Analysis Methods

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are essential for characterizing the thermal properties of materials. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and heats of reaction. TG, on the other hand, measures the change in mass of a sample as a function of temperature, providing information about decomposition, dehydration, and oxidation processes.

A comprehensive thermal analysis of nitrobenzoic acid isomers provides a relevant model for understanding the potential thermal behavior of this compound. A study investigating the thermal decomposition of ortho-, meta-, and para-nitrobenzoic acid using DSC and TG revealed key thermal stability and hazard parameters.

The DSC results for the nitrobenzoic acid isomers showed a single exothermic decomposition stage between 250-400 °C. scielo.br The thermogravimetric analysis indicated significant weight loss at temperatures between 120-200 °C, attributed to the breaking of chemical bonds and the detachment of the nitro group during pyrolysis. scielo.br

The following table summarizes the key thermal decomposition data for the nitrobenzoic acid isomers from the study, which can serve as a comparative reference for this compound.

IsomerPeak Decomposition Temperature (°C) scielo.brTemperature Range for Maximum Mass Loss Rate (°C at 1.0 °C/min) scielo.brHeat of Decomposition (ΔH) (J/g) scielo.br
o-nitrobenzoic acid (ONBA) 196120-200335.61 - 542.27
m-nitrobenzoic acid (MNBA) 181125-190335.61 - 542.27
p-nitrobenzoic acid (PNBA) 205150-210335.61 - 542.27

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high magnification. It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary or backscattered electrons. This provides a detailed image of the surface topography and composition.

In the study of crystalline organic compounds, SEM can be used to examine crystal habit, particle size, and surface features. For instance, in the investigation of nitrobenzoic acid isomers, SEM was employed to characterize the microstructure of the three substances, providing visual confirmation of their crystalline nature. This type of analysis is crucial for understanding the physical properties of the bulk material.

Transmission Electron Microscopy (TEM) is an indispensable tool for the characterization of nanomaterials, providing high-resolution imaging of the internal structure of materials at the nanoscale. utexas.edudelongamerica.com By transmitting a beam of electrons through an ultra-thin sample, TEM can reveal details about particle size, shape, morphology, and crystal structure. youtube.com

While no specific research was found applying TEM to the characterization of this compound in the form of nanomaterials, the technique holds significant potential in this area. If this compound were to be formulated into nanoparticles, for example, for applications in drug delivery or materials science, TEM would be a critical technique for visualizing and characterizing these nanostructures. researchgate.net It would allow for the direct observation of nanoparticle size distribution, morphology, and any crystalline features within the nanoparticles. researchgate.net

Biological Assay Methodologies

Biological assays are essential tools for determining the biological activity and potential therapeutic effects of chemical compounds. A suite of assays is typically employed to build a comprehensive profile of a compound's interactions with biological systems.

In vitro Cytotoxicity Assays (e.g., Cell Counting Kit 8 (CCK-8) assay)

In vitro cytotoxicity assays are a primary step in drug discovery to screen for potential anticancer agents. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to determine cell viability and proliferation. The principle of the assay is based on the reduction of a water-soluble tetrazolium salt by dehydrogenases in living cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

In a hypothetical study of this compound, various cancer cell lines would be treated with a range of concentrations of the compound. After a specified incubation period, the CCK-8 reagent would be added, and the absorbance measured to determine the IC50 value—the concentration at which 50% of cell growth is inhibited. This would provide initial data on the compound's cytotoxic potential. Currently, there is no publicly available research data detailing the in vitro cytotoxicity of this compound using the CCK-8 assay or similar methods.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells. It can be used to determine how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death). Cells are typically stained with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptosis can be detected using markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis.

An investigation into this compound would involve treating cancer cells with the compound and then analyzing them by flow cytometry. This could reveal if the compound causes cell cycle arrest at a specific phase or induces apoptosis. Such findings are crucial for understanding the mechanism of any observed cytotoxicity. To date, no studies have been published that apply flow cytometry to analyze the effects of this compound on the cell cycle or apoptosis.

Enzymatic Activity Assays (e.g., Anticholinesterase, Antioxidant, Trypanocidal assays)

Enzymatic assays are used to determine the inhibitory or activating effect of a compound on specific enzymes. For instance, anticholinesterase assays measure the inhibition of acetylcholinesterase, an enzyme critical for nerve function. Antioxidant assays quantify a compound's ability to neutralize free radicals. Trypanocidal assays assess the efficacy of a compound against trypanosomes, the parasites that cause diseases like Chagas disease and sleeping sickness.

Research into this compound could explore its potential in these areas. For example, its ability to inhibit acetylcholinesterase could suggest therapeutic applications in neurodegenerative diseases. However, there is no available literature that reports on the anticholinesterase, antioxidant, or trypanocidal activity of this compound. One study on other benzoic acid derivatives has explored their trypanocidal activity, but this did not include the specific compound semanticscholar.org.

Protein Expression Analysis (e.g., Caspase and Bcl-2 Family Proteins)

To delve deeper into the molecular mechanisms of apoptosis, the expression levels of key regulatory proteins are analyzed. Caspases are a family of proteases that execute apoptosis. The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members that control the release of mitochondrial factors that trigger caspase activation. Techniques like Western blotting are commonly used to measure changes in the expression of these proteins following treatment with a compound.

If this compound were found to induce apoptosis, protein expression analysis would be a critical next step. This would help to determine if the compound triggers the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway. A study on copper(II) complexes of 4-chloro-3-nitrobenzoic acid, a different compound, showed that they induced apoptosis by regulating the expression of the Bcl-2 protein family nih.gov. However, no such data exists for this compound.

DNA/HSA Binding Experiments (Electronic Absorption, Fluorescence, Viscosity Measurements)

Understanding how a compound interacts with biological macromolecules like DNA and Human Serum Albumin (HSA) is vital for predicting its pharmacokinetic and pharmacodynamic properties. HSA is the most abundant protein in blood plasma and can affect the distribution and availability of a drug. Electronic absorption (UV-Vis) spectroscopy, fluorescence spectroscopy, and viscosity measurements are common methods to study these interactions. Changes in the spectral properties or viscosity of DNA or HSA upon addition of the compound can indicate binding and provide information on the binding mode and affinity.

For this compound, these experiments would clarify its potential to interact with genetic material and its likely transport and bioavailability in the bloodstream. Research on copper(II) complexes with 4-chloro-3-nitrobenzoic acid has explored their binding to DNA and HSA, revealing intercalative binding to DNA nih.gov. However, specific binding studies for this compound have not been reported.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthesis Routes for 2-Acetyl-6-nitrobenzoic Acid

Traditional synthesis methods for this compound, such as the direct nitration of 2-acetylbenzoic acid, often suffer from low yields, sometimes below 30%, and rely on harsh reagents like concentrated nitric and sulfuric acids. The development of more efficient and environmentally benign synthetic protocols is a critical area for future research.

Key research objectives in this area include:

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of nitroaromatic compounds is a significant trend. Future work could focus on replacing harsh traditional reagents with milder, more selective oxidizing and nitrating agents to minimize hazardous waste. Exploring solvent-free reaction conditions is another promising strategy to reduce the environmental footprint of the synthesis process.

Catalytic Systems: Investigating novel catalyst systems for reactions like Friedel-Crafts acetylation could lead to higher efficiency and selectivity. This includes the development of reusable solid acid catalysts to simplify purification and reduce waste.

Alternative Feedstocks and Pathways: Research into alternative starting materials and synthetic pathways that avoid the challenges of regioselectivity in nitration reactions is warranted. For instance, methods developed for related compounds, such as the selective oxidation of substituted xylenes (B1142099) using dilute nitric acid or the copper-catalyzed amination of halo-nitrobenzoic acids, could be adapted for the synthesis of this compound and its precursors. google.comgoogle.com

Synthesis StrategyTraditional MethodPotential Future ImprovementKey Benefit
Nitration Direct nitration of 2-acetylbenzoic acid using HNO₃/H₂SO₄. Use of solid acid catalysts or milder nitrating agents.Reduced waste, improved safety, higher selectivity.
Oxidation Oxidation of corresponding precursors.Use of O₂ as a green oxidant with novel catalysts. google.compatsnap.comSustainability, lower cost.
Solvent Use Reactions in conventional organic solvents.Development of solvent-free or aqueous-based reaction systems. Reduced environmental impact and cost.

Exploration of Novel Derivatives with Enhanced Biological Activities

While this compound is a known precursor for agrochemicals, its scaffold holds significant potential for the development of new therapeutic agents. The biological activity of benzoic acid derivatives is highly dependent on the nature and position of their substituents, offering a rich field for medicinal chemistry exploration.

Future research should focus on:

Targeted Library Synthesis: Designing and synthesizing libraries of novel derivatives by modifying the acetyl, nitro, and carboxylic acid groups. These modifications can include reduction of the nitro group to an amine, transformation of the acetyl group into various heterocycles, and conversion of the carboxylic acid to esters or amides.

Multitarget Drug Design: As seen with other benzoic acid derivatives, there is potential for creating multitarget agents. nih.gov For example, derivatives could be designed to simultaneously inhibit enzymes implicated in neurodegenerative disorders like Alzheimer's disease, such as acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). nih.govresearchgate.net

Screening for Diverse Activities: Screening new derivatives against a wide range of biological targets is crucial. Areas of interest could include anti-inflammatory, anti-tumor, antimicrobial, and antioxidant activities, building upon findings from related heterocyclic and phenolic compounds. semanticscholar.orguokerbala.edu.iq

Derivative ClassPotential Biological TargetRationale/Example
Amide/Ester Derivatives Acetylcholinesterase (AChE)Benzoic acid-derived nitrones and amides have shown promise as AChE inhibitors for Alzheimer's disease. nih.govresearchgate.net
Heterocyclic Derivatives MAO-B/AChEPyrrole derivatives have been developed as dual-acting agents for neurodegenerative diseases. nih.gov
Reduced Nitro-Group Derivatives (Anilines) Various (e.g., kinases, proteases)The resulting amino group provides a key site for further functionalization to interact with diverse biological targets.

Advanced Computational Studies for Predictive Modeling of Reactivity and Biological Effects

Computational chemistry and in silico methods offer powerful tools to accelerate the research and development process. For this compound and its derivatives, computational studies can provide deep insights and guide experimental work.

Future research opportunities include:

QSAR and Machine Learning: Developing Quantitative Structure-Activity Relationship (QSAR) models and employing machine learning algorithms to predict the biological activity and potential toxicity of novel derivatives. Studies on other nitroaromatic compounds have successfully used conceptual density functional theory (CDFT) descriptors and machine learning to predict mutagenicity, providing a template for such investigations. uss.cl

Molecular Docking and Simulation: Using molecular docking to predict the binding affinities and modes of interaction of new derivatives with specific biological targets, such as enzyme active sites. nih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions.

Reactivity Prediction: Employing computational models to predict the chemical reactivity of the scaffold, helping to design more efficient synthesis routes and anticipate potential side reactions.

Integration of this compound in Advanced Materials Science

The application of this compound and its derivatives in materials science is a largely unexplored but promising field. The compound's rigid aromatic structure and versatile functional groups make it an interesting building block for novel functional materials.

Potential research directions are:

Polymer and Coating Development: Incorporating the this compound framework into polymers or using it as a precursor for coatings. Related nitrobenzoic acids are used to enhance properties like thermal stability and chemical resistance in materials. chemimpex.com

Organic Electronics: Exploring the unique electronic properties imparted by the acetyl and nitro groups for applications in organic electronics. Derivatives could be synthesized to serve as ligands or components in materials with specific optical or electronic characteristics.

Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid group as a linker to construct novel MOFs. The other functional groups could be used to tune the properties of the MOF pores for applications in gas storage, separation, or catalysis.

Deepening the Understanding of Biological Mechanisms of Action and Target Identification

For derivatives of this compound that exhibit promising biological activity, a critical future step is to elucidate their mechanisms of action and identify their specific molecular targets.

This research should involve:

Biochemical and Cellular Assays: Moving beyond initial screening to conduct detailed enzymatic and cell-based assays to understand how a compound exerts its biological effect.

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific proteins or cellular pathways that a bioactive derivative interacts with.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of a derivative bound to its biological target. This provides invaluable information for structure-based drug design and optimization.

Potential for Industrial Applications beyond Current Utilization

The current primary industrial use of this compound is as an intermediate in agrochemical and pharmaceutical synthesis. However, its chemical versatility suggests potential for broader industrial applications.

Future opportunities may include:

Specialty Dyes and Pigments: The nitroaromatic structure is a common feature in dyes. Research could explore the synthesis of novel colorants derived from this compound.

Analytical Reagents: Similar to 2-nitrobenzoic acid, which is used for the detection of metal ions, derivatives of this compound could be developed as specialized reagents for analytical chemistry. chemimpex.com

Fine Chemical Synthesis: Its role as a precursor could be expanded beyond its current uses. The compound's functional groups allow for a wide range of chemical transformations, making it a valuable starting material for a variety of complex fine chemicals. The use of related nitrobenzoic acids as intermediates for high-value products like the herbicide Topramezone and the anticancer drug Lenalidomide highlights the potential economic value of such scaffolds. google.com

Q & A

Basic: What safety protocols should researchers follow when handling 2-Acetyl-6-nitrobenzoic acid in laboratory settings?

Answer:
Nitroaromatic compounds like this compound require stringent safety measures due to potential toxicity and reactivity. Key protocols include:

  • Personal Protective Equipment (PPE): Use impermeable gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
  • Ventilation: Perform reactions in fume hoods to minimize inhalation exposure .
  • Storage: Store in cool, dry conditions away from oxidizers (e.g., NOx, CO) to prevent hazardous reactions .
  • Waste Disposal: Follow federal and local regulations for nitroaromatic waste, using qualified personnel for disposal .

Basic: What synthetic routes are available for preparing derivatives from this compound?

Answer:
A validated route involves synthesizing pyriftalid via sequential reactions:

Borohydride Reduction: Sodium borohydride reduces acetyl groups to alcohols.

Thio Reaction: Potassium thioacetate introduces sulfur moieties, minimizing environmental pollutants.

Nucleophilic Substitution: Final step with appropriate reagents (e.g., alkyl halides) forms the target compound .
Key Parameters: Optimized solvent (ethanol), temperature (60–80°C), and reaction time (4–6 hrs) are critical for reproducibility .

Advanced: How can orthogonal experimental design optimize reaction conditions for synthesizing this compound derivatives?

Answer:
Orthogonal design systematically tests variables to identify optimal conditions. For pyriftalid synthesis:

Factor Tested Range Optimal Condition
SolventEthanol, THF, DMFEthanol
Temperature (°C)50–9070
Reaction Time (hrs)2–85
Molar Ratio1:1–1:3 (substrate:reagent)1:2.5
This approach improved total yield to 71.3% and purity to 99.1% .

Advanced: What analytical techniques are most effective for characterizing this compound derivatives?

Answer:

  • 1H/13C NMR: Confirms structural integrity by identifying proton and carbon environments (e.g., acetyl, nitro groups) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • Melting Point Analysis: Ensures purity; deviations >2°C indicate contamination .

Basic: What are common by-products in this compound reactions, and how are they managed?

Answer:

  • By-Products: Over-reduction (e.g., acetyl → ethyl groups) or incomplete nitro-group reactions may occur.
  • Mitigation:
    • Chromatography (TLC/HPLC): Monitors reaction progress to adjust conditions in real-time .
    • Recrystallization: Purifies final products using solvents like ethanol/water mixtures .

Advanced: How do solvent polarity and temperature influence the stereochemistry of this compound derivatives?

Answer:

  • Solvent Polarity: Polar solvents (e.g., ethanol) stabilize transition states in nucleophilic substitutions, enhancing regioselectivity.
  • Temperature: Lower temperatures (≤50°C) favor kinetic control, reducing side reactions; higher temperatures (≥70°C) promote thermodynamic products .
  • Case Study: Ethanol at 70°C maximized pyriftalid yield by balancing reactivity and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.